molecular formula C11H15NO B185201 N-(3,4-dimethylphenyl)propanamide CAS No. 22835-89-8

N-(3,4-dimethylphenyl)propanamide

Cat. No. B185201
CAS RN: 22835-89-8
M. Wt: 177.24 g/mol
InChI Key: PLMXIUPNZHAGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)propanamide, also known as DMPP, is a chemical compound that belongs to the class of amides. It is widely used in scientific research as it has various applications in the field of biochemistry and physiology. DMPP is synthesized using different methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

N-(3,4-dimethylphenyl)propanamide has various applications in scientific research. It is a potent activator of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor, which is involved in pain sensation. N-(3,4-dimethylphenyl)propanamide is also used as a tool to study the role of TRPV1 in various physiological and pathological conditions, such as inflammation, neuropathic pain, and cancer. N-(3,4-dimethylphenyl)propanamide has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Mechanism of Action

N-(3,4-dimethylphenyl)propanamide activates the TRPV1 receptor by binding to its intracellular domain. This activation leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The activation of TRPV1 by N-(3,4-dimethylphenyl)propanamide also leads to the release of neuropeptides, such as substance P, which are involved in pain sensation.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)propanamide has various biochemical and physiological effects. It has been shown to induce calcium influx in cells expressing TRPV1 receptors, leading to the activation of downstream signaling pathways. N-(3,4-dimethylphenyl)propanamide has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. In addition, N-(3,4-dimethylphenyl)propanamide has been shown to induce the release of neuropeptides, such as substance P, which are involved in pain sensation.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)propanamide has several advantages for lab experiments. It is a potent activator of TRPV1, making it a useful tool to study the role of this receptor in various physiological and pathological conditions. N-(3,4-dimethylphenyl)propanamide is also relatively stable and easy to handle, making it suitable for use in various assays. However, N-(3,4-dimethylphenyl)propanamide has some limitations. It has a relatively short half-life, which limits its use in long-term experiments. In addition, N-(3,4-dimethylphenyl)propanamide can be toxic at high concentrations, which can limit its use in certain assays.

Future Directions

There are several future directions for the use of N-(3,4-dimethylphenyl)propanamide in scientific research. One direction is the development of N-(3,4-dimethylphenyl)propanamide analogs with improved pharmacological properties, such as longer half-life and lower toxicity. Another direction is the use of N-(3,4-dimethylphenyl)propanamide as a tool to study the role of TRPV1 in other physiological and pathological conditions, such as diabetes, obesity, and cardiovascular disease. Finally, N-(3,4-dimethylphenyl)propanamide could be used as a lead compound for the development of novel anticancer agents that target TRPV1.

Synthesis Methods

N-(3,4-dimethylphenyl)propanamide can be synthesized using different methods. One of the most widely used methods is the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form 3,4-dimethylphenylacetyl chloride. This intermediate is then reacted with ammonia to form N-(3,4-dimethylphenyl)propanamide. Another method involves the reaction of 3,4-dimethylphenylacetic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with dimethylamine to form N-(3,4-dimethylphenyl)propanamide.

properties

CAS RN

22835-89-8

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)propanamide

InChI

InChI=1S/C11H15NO/c1-4-11(13)12-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,12,13)

InChI Key

PLMXIUPNZHAGEM-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=C(C=C1)C)C

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)C)C

Origin of Product

United States

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